molecular formula C11H14O2S B2685508 2-((3,5-Dimethylbenzyl)thio)acetic acid CAS No. 425607-97-2

2-((3,5-Dimethylbenzyl)thio)acetic acid

Cat. No. B2685508
M. Wt: 210.29
InChI Key: IOFIEJXYCKBAOV-UHFFFAOYSA-N
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Description

“2-((3,5-Dimethylbenzyl)thio)acetic acid” is a chemical compound with the CAS Number: 425607-97-2. It has a molecular weight of 210.3 and its IUPAC name is [(3,5-dimethylbenzyl)sulfanyl]acetic acid . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of “2-((3,5-Dimethylbenzyl)thio)acetic acid” is C11H14O2S . The InChI code for this compound is 1S/C11H14O2S/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) .

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “2-((3,5-Dimethylbenzyl)thio)acetic acid” is used in the synthesis of novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives . These derivatives are designed, synthesized, and evaluated in vitro for their urease inhibitor activities .
  • Methods of Application or Experimental Procedures : The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The molecular docking simulation were performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
  • Results or Outcomes : Comparison between the urease inhibitory activity of compounds with the IC 50 of (2.85–5.83 µM) and thiourea and hydroxyurea as standards inhibitors with the IC 50 of (22.00 and 100.00 µM, respectively) proved the high activity of the synthesized compounds against the mentioned enzyme . Among all, compound 7j shows more favorable interactions with the active site which confirm its great inhibitory activity with IC 50 of 2.85 µM .

properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8-3-9(2)5-10(4-8)6-14-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFIEJXYCKBAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3,5-Dimethylbenzyl)thio]acetic acid

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